molecular formula C18H18ClFO B12961493 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol

4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol

Cat. No.: B12961493
M. Wt: 304.8 g/mol
InChI Key: IVWVISWKVLBXGA-UHFFFAOYSA-N
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Description

4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol is an organic compound with the molecular formula C18H18ClFO. It is a phenolic compound characterized by the presence of a cyclohexyl group substituted with a 2-chloro-3-fluorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol typically involves the following steps:

    Formation of the Cyclohexyl Intermediate: The cyclohexyl group is introduced through a cyclohexylation reaction, often using cyclohexyl bromide and a suitable base.

    Substitution with 2-Chloro-3-fluorophenyl Group: The 2-chloro-3-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Phenol Formation:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyclohexyl and 2-chloro-3-fluorophenyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-(2-Chlorophenyl)cyclohexyl)phenol
  • 4-(1-(3-Fluorophenyl)cyclohexyl)phenol
  • 4-(1-(2-Bromophenyl)cyclohexyl)phenol

Uniqueness

4-(1-(2-Chloro-3-fluorophenyl)cyclohexyl)phenol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C18H18ClFO

Molecular Weight

304.8 g/mol

IUPAC Name

4-[1-(2-chloro-3-fluorophenyl)cyclohexyl]phenol

InChI

InChI=1S/C18H18ClFO/c19-17-15(5-4-6-16(17)20)18(11-2-1-3-12-18)13-7-9-14(21)10-8-13/h4-10,21H,1-3,11-12H2

InChI Key

IVWVISWKVLBXGA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)O)C3=C(C(=CC=C3)F)Cl

Origin of Product

United States

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